molecular formula C₁₀H₂₀N₂O₂ B1141775 (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine CAS No. 107610-69-5

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Cat. No. B1141775
M. Wt: 200.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs can be efficiently conducted starting from L-aspartic acid. The process involves methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation followed by reaction with benzylamine and hydrogenolysis, achieving the target compound in good overall yield (Yoshida et al., 1996). Other synthetic routes involve the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine (Verniest et al., 2010) and a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines (Vargas-Sanchez et al., 2005).

Scientific Research Applications

  • Large-Scale Synthesis : Yoshida et al. (1996) detailed a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting its potential for bulk production in pharmaceutical and chemical industries (Yoshida et al., 1996).

  • Boc Group Migration Study : Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration in an imide compound, demonstrating the compound's reactivity and potential use in synthetic chemistry (Xue & Silverman, 2010).

  • Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) synthesized enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, showing its use in creating rigid dipeptide surrogates for biological applications (Dietrich & Lubell, 2003).

  • Inhibition of Pepsin and Renin : Rich et al. (1980) synthesized analogs of the carboxyl protease inhibitor pepstatin using (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid and studied their effects on inhibiting pepsin and renin, indicating therapeutic potential in protease inhibition (Rich, Sun, & Ulm, 1980).

  • Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline, showing the compound's utility in enzymatic processes (Haddad & Larchevêque, 2005).

  • Synthesis of Antitumor Agents : Tsuzuki et al. (2001) developed synthetic methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the quinolone antitumor agent AG-7352 (Tsuzuki, Chiba, Mizuno, Tomita, & Suzuki, 2001).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Citations

For This Compound
1
Citations
AKL Fung, LL Shen - Current pharmaceutical design, 1999 - books.google.com
Improved potency against multiply resistant streptococci and anaerobic microorganisms relative to current antibiotics has been sought by many laboratories around the world. As one …
Number of citations: 11 books.google.com

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